4-[4-(Chloromethyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Chloromethyl)phenyl]morpholine: is an organic compound with the molecular formula C11H14ClNO . This compound features a morpholine ring substituted with a chloromethyl group on the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-[4-(Chloromethyl)phenyl]morpholine typically begins with the reaction of 4-chloromethylbenzyl chloride with morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-[4-(Chloromethyl)phenyl]morpholine undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted morpholine derivatives.
Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 4-[4-(Chloromethyl)phenyl]morpholine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Biochemical Studies: It is used in biochemical studies to understand the interactions of morpholine derivatives with biological systems.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications, including its use as a building block for active pharmaceutical ingredients.
Industry:
Polymer Production: The compound is used in the production of polymers and resins.
Agrochemicals: It is used in the synthesis of agrochemical intermediates.
Mechanism of Action
Comparison with Similar Compounds
4-(Chloromethyl)benzyl Alcohol: Similar in structure but with a hydroxyl group instead of a morpholine ring.
4-(Chloromethyl)phenylboronic Acid: Contains a boronic acid group instead of a morpholine ring.
Uniqueness:
Structural Features: The presence of both a chloromethyl group and a morpholine ring makes 4-[4-(Chloromethyl)phenyl]morpholine unique compared to other similar compounds.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-[4-(chloromethyl)phenyl]morpholine |
InChI |
InChI=1S/C11H14ClNO/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9H2 |
InChI Key |
VXXBDVPJUQJQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.